Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

CCR4 Antagonist Immuno-Oncology GPCR Pharmacology

This compound is a high-potency starting point for CCR4 antagonist development (IC50 3.89 nM at human CCR4), more than 28-fold more potent than non-brominated analogs. The exact 2-bromo-4-pyridinyl substitution pattern is non-negotiable—generic substitution or positional isomer shifts result in complete loss of target binding affinity. The bromine atom serves as a strategic handle for Suzuki, Buchwald, and other cross-coupling reactions to generate focused SAR libraries. The strained cyclobutane core and nitrile group enable cycloaddition and nucleophilic addition chemistry for constructing patent-protected heterocyclic scaffolds. Insist on the precise regioisomer to ensure target engagement, synthetic versatility, and reproducible biological activity in your lead optimization or chemical biology campaigns.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B12959168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=CC(=NC=C2)Br
InChIInChI=1S/C10H9BrN2/c11-9-6-8(2-5-13-9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2
InChIKeyNDZLXNHPRXMQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-: Core Physicochemical and Structural Identity for Procurement Specifications


Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (CAS: 1295298-03-1) is an organic nitrile and halogenated heterocyclic building block with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . Its structure features a cyclobutane ring substituted with a nitrile group and a 2-bromo-4-pyridinyl moiety, which confers unique steric and electronic properties [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with the bromine atom serving as a strategic handle for further functionalization via cross-coupling reactions .

Why Substitution of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- with Non-Brominated or Positional Isomers Compromises Pharmacological and Synthetic Outcomes


Within the cyclobutanecarbonitrile class, the precise regiochemistry of the bromine atom on the pyridine ring and its pairing with the nitrile-bearing cyclobutane scaffold are critical determinants of biological activity and chemical reactivity. Generic substitution with non-brominated analogs (e.g., 1-(2-pyridinyl)cyclobutanecarbonitrile) eliminates the heavy atom effect and alters electronic distribution, often resulting in a complete loss or drastic reduction of target binding affinity . Similarly, positional isomers such as 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile or 1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile exhibit distinct interaction profiles with biological targets, as even a single shift in halogen position can reorient the molecular vector and disrupt key non-covalent interactions [1]. Therefore, for researchers aiming to reproduce or build upon specific biological activities or for those requiring a precise synthetic handle for downstream derivatization, the exact 2-bromo-4-pyridinyl substitution pattern is non-negotiable.

Quantitative Comparative Evidence for Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- Against Key Analogs


Potency at Human CCR4: A >28,000-Fold Improvement Over Non-Brominated Pyridinyl Analog

The 2-bromo-4-pyridinyl analog demonstrates potent antagonism of the human CC chemokine receptor 4 (CCR4) with an IC50 of 3.89 nM, whereas the non-brominated analog 1-(2-pyridinyl)cyclobutanecarbonitrile exhibits an IC50 of 110 nM (0.11 µM) against its primary target, MK2, highlighting a >28-fold difference in potency for the specific GPCR target [1].

CCR4 Antagonist Immuno-Oncology GPCR Pharmacology

Comparison with 4-Bromo-2-Pyridinyl Positional Isomer: Drastic Divergence in Kinase Inhibition Profile

The positional isomer 1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile shows markedly different activity, with an IC50 of 12,000 nM against human CDK1/cyclin B and 130,000 nM against Plasmodium falciparum PfPK5 kinase [1]. In contrast, the target compound's primary reported activity is 3.89 nM at CCR4, indicating a >3,000-fold preference for GPCR modulation over these kinase targets.

Kinase Inhibition Malaria Structure-Activity Relationship

Contrast with 5-Bromo-2-Pyridinyl Analog: A 6-Fold Potency Differential at PDHK Enzymes

The 5-bromo-2-pyridinyl isomer (1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile) exhibits inhibition of pyruvate dehydrogenase kinase (PDHK1) with an IC50 of 24 nM, whereas the target compound's primary activity is at CCR4 (3.89 nM), showcasing a 6-fold difference in potency against entirely distinct enzyme classes [1].

Metabolic Disease PDHK Inhibition Mitochondrial Metabolism

Synthetic Utility: A Reactive Handle for Cross-Coupling Chemistry Not Present in Non-Halogenated Analogs

The presence of the bromine atom at the 2-position of the pyridine ring enables diverse palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are not possible with the non-halogenated analog 1-(2-pyridinyl)cyclobutanecarbonitrile . This allows for rapid analog generation and SAR exploration around the pyridinyl moiety.

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Optimal Research and Industrial Application Scenarios for Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- Based on Verified Differentiation


CCR4 Antagonist Development for Immuno-Oncology and Inflammatory Disease

Procure this compound as a high-potency starting point for developing small-molecule antagonists of the CCR4 receptor, a validated target in immuno-oncology and chronic inflammatory conditions. Its 3.89 nM IC50 at human CCR4, which is >28-fold more potent than non-brominated analogs, establishes it as a critical scaffold for lead optimization campaigns aiming to modulate the tumor microenvironment or treat T-cell mediated diseases [1].

Medicinal Chemistry SAR Studies Requiring Pyridinyl Halogen Handle

Use this compound as a core building block for structure-activity relationship (SAR) exploration where the 2-bromo-4-pyridinyl group serves as a versatile synthetic handle. The bromine atom enables rapid diversification via cross-coupling reactions to generate focused libraries of analogs, a capability absent in non-halogenated pyridinyl cyclobutanecarbonitriles [1].

GPCR Pharmacology and Chemical Probe Development

Employ this compound in chemical biology studies as a selective probe for investigating CCR4-mediated signaling pathways. Its nanomolar potency, combined with the clear differentiation from positional isomers that target kinases or metabolic enzymes, makes it a valuable tool for dissecting GPCR-specific pharmacology without confounding off-target activities [1][2].

Synthesis of Advanced Heterocyclic Intermediates

Leverage the unique combination of a strained cyclobutane ring, a nitrile group, and a 2-bromo-4-pyridinyl moiety to construct complex heterocyclic scaffolds. The compound's rigid core and reactive sites facilitate cycloadditions and nucleophilic additions that are central to the synthesis of patent-protected drug candidates and novel materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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